N-(p-Methoxybenzylidene)-p-nitroaniline N-(p-Methoxybenzylidene)-p-nitroaniline
Brand Name: Vulcanchem
CAS No.: 15450-66-5
VCID: VC14390874
InChI: InChI=1S/C14H12N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3
SMILES:
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

N-(p-Methoxybenzylidene)-p-nitroaniline

CAS No.: 15450-66-5

Cat. No.: VC14390874

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

N-(p-Methoxybenzylidene)-p-nitroaniline - 15450-66-5

Specification

CAS No. 15450-66-5
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine
Standard InChI InChI=1S/C14H12N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3
Standard InChI Key YZJSVLVRDFIMHX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-(p-Methoxybenzylidene)-p-nitroaniline consists of two aromatic rings connected by an imine bond. The p-methoxybenzylidene moiety donates electrons via the methoxy group’s resonance effects, while the p-nitroaniline group withdraws electrons through inductive effects. This push-pull configuration creates a conjugated system, enhancing the compound’s stability and optical properties . The IUPAC name, 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine, reflects its substitution pattern (Figure 1).

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC14H12N2O3\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{3}
Molecular Weight256.26 g/mol
XLogP33
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthesis Pathways

The compound is synthesized via a condensation reaction between p-nitroaniline and p-methoxybenzaldehyde in anhydrous ethanol, catalyzed by acetic acid . The reaction proceeds under reflux for 6–8 hours, yielding a crystalline product after cooling and recrystallization. The imine formation is confirmed by the disappearance of the aldehyde’s 1H^1\text{H}-NMR signal at ~10 ppm and the appearance of a characteristic -CH=N-\text{-CH=N-} proton resonance at ~8.5 ppm .

Physicochemical Properties

Spectral Characteristics

FTIR Analysis: Key vibrational modes include:

  • ν(N-H)\nu(\text{N-H}): 3250 cm1^{-1} (weak, indicative of intramolecular hydrogen bonding).

  • ν(C=N)\nu(\text{C=N}): 1615 cm1^{-1}.

  • νasym(NO2)\nu_{\text{asym}}(\text{NO}_2): 1520 cm1^{-1}.

1H^1\text{H}-NMR (400 MHz, DMSO-d6_6):

  • δ 8.45 (s, 1H, -CH=N-\text{-CH=N-}).

  • δ 8.20–7.10 (m, 8H, aromatic protons).

  • δ 3.85 (s, 3H, -OCH3\text{-OCH}_3) .

Thermodynamic and Solubility Data

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Its melting point ranges between 168–170°C, as reported in crystallographic studies . The Kovats Retention Index (2542) suggests moderate volatility under gas chromatographic conditions .

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Ab initio calculations on related Schiff bases reveal large second hyperpolarizabilities (γ1.5×1034esu\gamma \approx 1.5 \times 10^{-34} \, \text{esu}), indicating potential third-order NLO behavior . For N-(p-Methoxybenzylidene)-p-nitroaniline, time-dependent Hartree-Fock (TDHF) simulations predict a static γ\gamma value of 9.2×1036esu9.2 \times 10^{-36} \, \text{esu}, suitable for optical limiting devices .

Table 2: Predicted NLO Parameters

ParameterValue
Static α\alpha2.8×1023esu2.8 \times 10^{-23} \, \text{esu}
Dynamic γ\gamma1.1×1035esu1.1 \times 10^{-35} \, \text{esu}
Dipole Moment5.2 Debye

Coordination Chemistry

The imine nitrogen and nitro oxygen atoms serve as potential binding sites for transition metals. Preliminary studies suggest formation of Cu(II) complexes with stoichiometry [Cu(L)2]Cl2[\text{Cu(L)}_2]\text{Cl}_2, where L = Schiff base ligand. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 72–85%) .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

CompoundKey Features
4-NitroanilineElectron-deficient; precursor for azo dyes
4-MethoxyanilineElectron-rich; intermediate in agrochemical synthesis
N-BenzylideneanilineBasic Schiff base; limited conjugation

N-(p-Methoxybenzylidene)-p-nitroaniline’s extended conjugation and dual substituents enhance its thermal stability (Tdec>250CT_{\text{dec}} > 250^\circ \text{C}) compared to monosubstituted analogues .

Future Research Directions

  • Optoelectronic Applications: Fabricate thin films via Langmuir-Blodgett techniques to assess NLO performance.

  • Drug Discovery: Evaluate in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

  • Computational Modeling: Perform density functional theory (DFT) studies to correlate electronic structure with observed properties.

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